5-Bromopyridine-2,3-diol

Influenza endonuclease Fragment-based drug discovery PAN inhibition

5-Bromopyridine-2,3-diol (CAS 34206-49-0), also referred to as 5-bromo-3-hydroxypyridin-2(1H)-one or 5-bromo-2,3-dihydroxypyridine, is a low-molecular-weight (189.99 g/mol) halogenated heterocyclic building block featuring two hydroxyl groups at the 2- and 3-positions and a bromine atom at the 5-position of the pyridine ring. Its physicochemical properties include a melting point of 249 °C, a predicted boiling point of 309.5±42.0 °C, a density of 2.044 g/cm³, and a predicted pKa of 8.16±0.58, indicating moderate aqueous solubility and acidic character.

Molecular Formula C5H4BrNO2
Molecular Weight 189.99 g/mol
CAS No. 34206-49-0
Cat. No. B1280216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-2,3-diol
CAS34206-49-0
Molecular FormulaC5H4BrNO2
Molecular Weight189.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1Br)O
InChIInChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9)
InChIKeyKXBXUHWCODHRHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridine-2,3-diol (CAS 34206-49-0) – A Dual-Function Brominated Pyridine Diol Fragment for Antiviral Lead Discovery and Synthetic Chemistry


5-Bromopyridine-2,3-diol (CAS 34206-49-0), also referred to as 5-bromo-3-hydroxypyridin-2(1H)-one or 5-bromo-2,3-dihydroxypyridine, is a low-molecular-weight (189.99 g/mol) halogenated heterocyclic building block featuring two hydroxyl groups at the 2- and 3-positions and a bromine atom at the 5-position of the pyridine ring [1]. Its physicochemical properties include a melting point of 249 °C, a predicted boiling point of 309.5±42.0 °C, a density of 2.044 g/cm³, and a predicted pKa of 8.16±0.58, indicating moderate aqueous solubility and acidic character . This compound has been crystallographically validated as a fragment hit against the influenza polymerase acidic protein N-terminal endonuclease domain (PAN), where it exhibits a distinctive metal-chelating binding mode [2][3].

Why 5-Bromopyridine-2,3-diol Cannot Be Replaced by Generic Pyridine Diols or Other 5-Halogenated Analogs


Within the 5-halopyridine-2,3-diol series, the identity of the halogen substituent is not a trivial structural variation—it dictates both binding potency and binding mode at the influenza PAN endonuclease target. The 5‑chloro analog was identified first as an active-site chelator, but the 5‑bromo derivative (Compound 2 in Bauman et al., 2013) provided markedly stronger electron density in crystallographic soaking experiments, enabling unambiguous structural determination [1]. Most critically, the bromine atom establishes a halogen bond with the carboxylate oxygen of Glu26 at a distance of 2.9 Å—an interaction that is geometrically and energetically inaccessible to chlorine, fluorine, or the unsubstituted pyridine-2,3-diol [2]. This halogen bond contributes to an IC₅₀ of 16 µM for the bromo compound, representing a significant potency improvement over both the chloro analog (whose IC₅₀ was not reported separately but was superseded by the bromo derivative) and the initial fragment hit (Compound 1, IC₅₀ ≈ 1 mM) [3]. Consequently, substituting the bromine atom with chlorine, fluorine, hydrogen, or iodine would fundamentally alter the metal-coordination geometry, halogen-bonding network, and resultant inhibitory activity, making the bromo compound the essential starting point for the structure-based optimization campaign that ultimately yielded low-nanomolar PAN endonuclease inhibitors [4].

Quantitative Differentiation Evidence for 5-Bromopyridine-2,3-diol in Antiviral Fragment Screening and Synthetic Applications


Influenza PAN Endonuclease Inhibition: 64‑Fold Improvement in Fragment Potency vs. the Imidazole Hit

In the fragment screening campaign reported by Bauman et al. (2013), 5-bromopyridine-2,3-diol (Compound 2) demonstrated an IC₅₀ of 16 µM against the 2009 pandemic H1N1 influenza PAN endonuclease in a fluorescence-based enzymatic assay. This represents an approximately 64‑fold improvement in potency relative to the primary fragment hit, Compound 1 (an imidazole-containing fragment), which exhibited an IC₅₀ of approximately 1 mM in the same assay format [1]. The initial chloro analog hit (5-chloro-3-hydroxypyridin-2(1H)-one) was identified as an active-site chelating ligand but was superseded by the bromo derivative owing to stronger crystallographic electron density and improved binding interactions [2].

Influenza endonuclease Fragment-based drug discovery PAN inhibition

Crystallographically Validated Halogen Bond with Glu26: A Structural Feature Unique to the 5‑Bromo Substituent

X‑ray crystallography (resolution 1.85 Å, PDB ID: 4MK1) reveals that the bromine atom of 5-bromopyridine-2,3-diol forms a halogen bond with a carboxylate oxygen of Glu26 at a distance of 2.9 Å in subpocket 3 of the PAN endonuclease active site [1]. This interaction is geometrically favorable only for bromine among common halogen substituents: the C–Br···O⁻ angle approaches linearity, and the σ‑hole of bromine provides sufficient electrophilic character to engage the carboxylate oxygen. The corresponding chlorine atom lacks the polarizability and van der Waals radius to achieve an equivalent interaction at this geometry, while fluorine cannot act as a halogen-bond donor [2]. The unsubstituted pyridine-2,3-diol (no halogen) and the 5‑iodo analog (sterically disfavored in this subpocket) would not replicate this binding feature [3].

Halogen bonding Fragment crystallography Structure-based drug design

Unique Three‑Metal Chelation Mode: Differentiating Binding Geometry from Classical Endonuclease Inhibitors

Unlike classical influenza endonuclease inhibitors that chelate only the two catalytic metal ions (M1 and M2) with three chelating groups, 5-bromopyridine-2,3-diol establishes a distinct binding mode involving three manganese ions (M1, M2, and M3) using only two chelating groups (the 2‑hydroxy and 3‑hydroxy oxygens) [1]. In the co‑crystal structure, one molecule of Compound 2 coordinates with M1 and M2 at the active site, while two additional molecules bind to subpockets 2 and 3, each chelating to M3. The pyridinone ring is tilted ~50° toward His41, enabling favorable π‑stacking interactions that are not observed with the imidazole-based fragment (Compound 1) or the chloro analog [2]. This binding mode represents a new pharmacophore for endonuclease inhibition and was the structural basis for developing the optimized hydroxypyridinone series [3].

Metal chelation PAN endonuclease Binding mode novelty

Synthetic Versatility via the 5‑Bromo Handle: Enabling Cross‑Coupling Chemistry Unavailable to 5‑H or 5‑F Analogs

The bromine atom at the 5‑position of 5-bromopyridine-2,3-diol serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, alkenyl, and amino substituents [1]. A published synthetic procedure demonstrates the selective O‑alkylation of the hydroxyl groups followed by cross‑coupling at the 5‑bromo position, yielding disubstituted pyridines with excellent regiocontrol [2]. In contrast, the 5‑fluoro analog cannot undergo oxidative addition with palladium(0) catalysts under standard conditions, the 5‑chloro analog exhibits significantly slower oxidative addition kinetics, and the unsubstituted pyridine-2,3-diol (no halogen) requires alternative functionalization strategies . This reactivity profile positions the 5‑bromo compound as the optimal balance of reactivity and stability for downstream diversification.

Cross-coupling Suzuki-Miyaura Building block utility

Where 5-Bromopyridine-2,3-diol Delivers Maximum Value: Defined Research and Industrial Application Scenarios


Fragment-Based Lead Discovery Targeting Influenza PAN Endonuclease

5-Bromopyridine-2,3-diol is the crystallographically validated fragment hit that initiated the development of a new class of influenza PAN endonuclease inhibitors. With a defined IC₅₀ of 16 µM, a unique three‑metal chelation mode, and a halogen bond with Glu26 confirmed at 1.85 Å resolution, this compound serves as both a positive control for PAN endonuclease enzymatic assays and a starting scaffold for structure‑based optimization [1][2]. The subsequent hydroxypyridinone lead series, derived directly from this fragment, achieved antiviral EC₅₀ values of 11 µM against PR8 H1N1 influenza A in MDCK cells [3].

Construction of Diverse 2,3‑Dihydroxypyridine Libraries via Palladium‑Catalyzed Cross‑Coupling

The 5‑bromo substituent enables sequential O‑protection and palladium‑catalyzed cross‑coupling to generate libraries of 5‑aryl‑, 5‑heteroaryl‑, and 5‑alkenyl‑pyridine-2,3-diols with excellent regiocontrol. This synthetic strategy is particularly valuable for medicinal chemistry programs exploring structure‑activity relationships at the 5‑position of pyridine-containing bioactive molecules [1]. The bromine atom provides the optimal balance of reactivity (facile oxidative addition to Pd(0)) and compound stability compared to chloro (low reactivity) and iodo (high reactivity but poor stability) analogs [2].

Mechanistic Studies of Metallo‑Endonuclease Inhibition and Metal‑Chelation Pharmacology

Owing to its well‑characterized binding mode involving three metal ions (M1, M2, and M3) and only two chelating groups, 5‑bromopyridine-2,3-diol serves as a unique chemical probe for studying the role of the third metal ion in influenza PAN endonuclease catalysis [1]. This compound can be used in competitive binding assays, metal‑titration crystallography, and structure‑guided mutagenesis studies to differentiate the contributions of M1/M2 vs. M3 to substrate recognition and catalytic activity.

Reference Standard for Halogen Bonding in Structure‑Based Drug Design

The well‑defined C–Br···O⁻ halogen bond (2.9 Å) with Glu26 in the PAN endonuclease active site makes 5‑bromopyridine-2,3‑diol an instructive case study and reference compound for computational chemists and structural biologists investigating the role of halogen bonding in protein‑ligand interactions. It provides a high‑resolution experimental benchmark for validating halogen‑bond scoring functions in molecular docking and free‑energy perturbation calculations [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromopyridine-2,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.